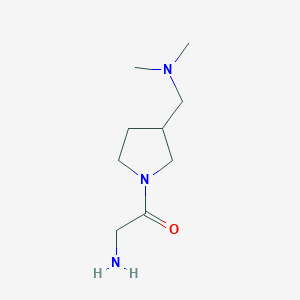
2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone
Vue d'ensemble
Description
2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone, also known as DMPE, is a chemical compound that has gained significant attention in scientific research. It is a chiral compound that has been synthesized in both enantiomeric forms. DMPE is a derivative of pyrrolidine and is structurally similar to ketamine, a well-known anesthetic drug. However, DMPE has distinct characteristics and is being studied for its potential applications in various fields.
Mécanisme D'action
2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone acts on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone binds to the receptor and modulates its activity, leading to the observed effects. 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone also acts on other neurotransmitter systems, including the gamma-aminobutyric acid (GABA) and serotonin systems.
Biochemical and Physiological Effects:
2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, including dopamine, norepinephrine, and serotonin. 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone has also been shown to decrease the levels of glutamate, an excitatory neurotransmitter. These effects are thought to underlie the observed analgesic, anxiolytic, and sedative effects of 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone has several advantages for use in lab experiments. It is stable and can be easily synthesized in high yields and purity. 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone has also been shown to have low toxicity and is well-tolerated in animal models. However, 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone has limitations in terms of its solubility and bioavailability, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone. One area of interest is the potential use of 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone as a treatment for depression and anxiety disorders. Further studies are needed to determine the optimal dosage and duration of treatment. Another area of interest is the potential use of 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone as a treatment for addiction and withdrawal symptoms. Studies are needed to determine the efficacy of 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone in this context and to identify the mechanisms underlying its effects. Additionally, further studies are needed to elucidate the molecular mechanisms of 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone's effects on the NMDA receptor and other neurotransmitter systems.
Applications De Recherche Scientifique
2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone has been studied for its potential applications in various fields of scientific research. It has been shown to have analgesic, anxiolytic, and sedative effects in animal models. 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone has also been studied as a potential treatment for depression and anxiety disorders. Additionally, 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone has been investigated for its potential use in the treatment of addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
2-amino-1-[3-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-11(2)6-8-3-4-12(7-8)9(13)5-10/h8H,3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIDBDHZRIIXDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901174576 | |
| Record name | Ethanone, 2-amino-1-[3-[(dimethylamino)methyl]-1-pyrrolidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901174576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone | |
CAS RN |
1353958-75-4 | |
| Record name | Ethanone, 2-amino-1-[3-[(dimethylamino)methyl]-1-pyrrolidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353958-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-amino-1-[3-[(dimethylamino)methyl]-1-pyrrolidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901174576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B3233867.png)
![{2-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid](/img/structure/B3233868.png)




![[2-(Acetyl-methyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B3233910.png)

![[3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B3233919.png)
![[4-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B3233923.png)

![2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone](/img/structure/B3233941.png)

![2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone](/img/structure/B3233947.png)